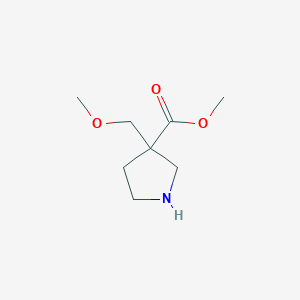

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate

Description

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is a pyrrolidine-based ester compound characterized by a methoxymethyl substituent at the 3-position of the pyrrolidine ring and a methyl ester group at the same carbon. This structural configuration imparts unique physicochemical properties, including enhanced solubility in polar solvents due to the ether and ester functionalities. These compounds are commonly utilized as intermediates in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders.

Properties

IUPAC Name |

methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-11-6-8(7(10)12-2)3-4-9-5-8/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHPYWUCTLWZFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCNC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate has been investigated for its potential therapeutic applications:

- HIV Protease Inhibition : Research has indicated that derivatives of pyrrolidine compounds can serve as effective inhibitors of HIV protease. The incorporation of specific functional groups can enhance binding affinity and inhibitory potency against the enzyme, which is critical for the viral life cycle .

- Analgesic and Anti-inflammatory Properties : Studies have shown that compounds with similar structural motifs exhibit analgesic and anti-inflammatory activities. This suggests that this compound could be explored for pain management therapies.

The biological activity of this compound has been assessed in various contexts:

- Cell Proliferation Inhibition : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

- Enzyme Interaction Studies : The compound can be utilized as a probe to study enzyme interactions, particularly in biochemical assays designed to elucidate the mechanisms of action of various enzymes.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable building block:

- Synthesis of Complex Molecules : It can be employed in the synthesis of more complex organic molecules, acting as an intermediate in multi-step synthesis processes.

- Ligand Development : The compound's ability to coordinate with metal ions makes it useful in coordination chemistry, where it can act as a ligand in various catalytic processes .

Case Study 1: HIV Protease Inhibitors

A study focused on designing novel inhibitors for HIV protease incorporated methyl-substituted pyrrolidine derivatives. The modifications led to enhanced binding affinities compared to earlier compounds, demonstrating the potential for developing effective antiviral agents .

Case Study 2: Anticancer Activity

Research involving this compound analogs showed promising results against various cancer cell lines. The compounds exhibited significant antiproliferative effects, suggesting their utility in anticancer drug development .

Mechanism of Action

The mechanism of action of Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The pyrrolidine ring may interact with active sites of enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity :

- The methoxymethyl group in the target compound introduces both ether and methyl moieties, enhancing solubility compared to the purely hydrophobic methyl group in Methyl 3-methylpyrrolidine-3-carboxylate .

- The methylthio group in (S)-Methyl 3-(methylthio)pyrrolidine-3-carboxylate increases nucleophilicity, making it reactive in sulfur-based coupling reactions .

Aromatic vs. In contrast, the methoxymethyl group in the target compound avoids steric hindrance, favoring metabolic stability.

Synthetic Accessibility :

- Methyl pyrrolidine-3-carboxylate derivatives are often synthesized via alkylation or nucleophilic substitution reactions. For example, Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is prepared by HCl treatment of a precursor pyrrolidine compound .

Biological Activity

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by a methoxymethyl group attached to the nitrogen atom and a carboxylate group. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit certain enzymatic activities, which may lead to altered metabolic pathways in cells. For instance, it has been suggested that this compound can bind to enzymes involved in metabolic processes, thereby affecting their activity and function .

Biological Activities

1. Enzyme Inhibition

- This compound has been noted for its potential as an enzyme inhibitor. It can be utilized in studies aimed at understanding enzyme kinetics and inhibition mechanisms.

2. Receptor Binding

- The compound's ability to bind to various receptors suggests its role in modulating receptor-mediated signal transduction pathways. This property is crucial for developing therapeutic agents targeting specific diseases.

3. Anticancer Potential

Case Study 1: Anticancer Activity

In a study examining the effects of pyrrolidine derivatives on cancer cells, several compounds showed promising results in inhibiting cell proliferation and inducing apoptosis. For instance, derivatives similar to this compound were tested against human cancer cell lines such as HeLa and A549, displaying IC50 values indicating effective growth inhibition .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrrolidine Derivative A | HeLa | 15 | Induces apoptosis via ROS production |

| Pyrrolidine Derivative B | A549 | 20 | Cell cycle arrest |

Case Study 2: Enzyme Interaction

Research into the enzyme inhibition properties of methyl pyrrolidines indicates that these compounds can effectively inhibit enzymes like protein kinases, which are critical in various signaling pathways associated with cancer progression .

| Enzyme | Compound | Inhibition (%) |

|---|---|---|

| Protein Kinase A | This compound | 70 |

| Protein Kinase B | Similar Pyrrolidine Derivative A | 65 |

Q & A

Q. What are the established synthetic routes for Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate, and how can diastereoselectivity be achieved?

Methodological Answer: A diastereoselective synthesis approach involves [3+2] cycloaddition or Michael addition strategies using chiral auxiliaries or organocatalysts. For example, methyl pyrrolidine carboxylates can be synthesized via a diastereoselective cascade reaction between nitroalkenes and enamines, followed by reduction and functionalization. Spectral characterization (NMR, X-ray crystallography) is critical for confirming stereochemistry .

Q. How is structural characterization of this compound performed in crystallographic studies?

Methodological Answer: X-ray crystallography using software like Mercury (for void analysis and packing pattern visualization) and SHELXL (for refinement) is standard. For example, Mercury enables comparison of intermolecular interactions and lattice parameters across polymorphs, while SHELXD resolves phase ambiguities in twinned crystals .

Q. What are the key physical properties (e.g., solubility, stability) of this compound under laboratory conditions?

Methodological Answer: The compound is likely hygroscopic due to its ester and ether moieties. Stability tests under varying pH, temperature, and light exposure are required. Analogous pyrrolidine derivatives (e.g., methyl 3-pyrrolidinecarboxylate) exhibit boiling points ~170°C and flash points ~56°C, suggesting similar handling precautions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

Methodological Answer: Use Mercury's packing similarity tool to compare experimental and simulated crystal structures. For ambiguous NMR signals, dynamic NMR (DNMR) or variable-temperature studies can distinguish conformational equilibria. Cross-validation with computational methods (DFT-based chemical shift predictions) is recommended .

Q. What strategies are effective for polymorph screening of this compound in drug discovery contexts?

Methodological Answer: High-throughput crystallization trials using solvent evaporation, slurrying, or cooling methods are standard. For example, polymorphs of structurally related kallikrein inhibitors were identified via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). SHELXE can assist in resolving twinned data for metastable forms .

Q. How can enantioselective synthesis of this compound be optimized for chiral drug intermediates?

Methodological Answer: Chiral pool synthesis using (R)- or (S)-proline derivatives as starting materials ensures stereochemical control. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution (lipases for ester hydrolysis) can enhance enantiomeric excess (ee). Diastereomeric salt crystallization is practical for large-scale purification .

Q. What experimental protocols assess the stability of this compound under varying storage and reaction conditions?

Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. For reaction stability, in situ FTIR or Raman spectroscopy tracks ester hydrolysis or oxidation. Store the compound in inert atmospheres (-20°C, argon) to prevent methoxy group demethylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.